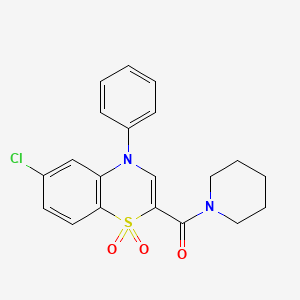

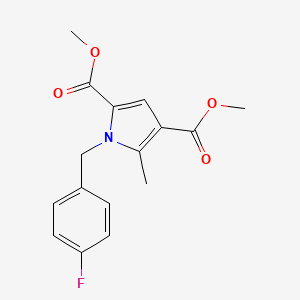

dimethyl 1-(4-fluorobenzyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

The synthesis of structurally related compounds often involves complex reactions showcasing the versatility of pyrrole derivatives. For example, the synthesis of "Trimethyl 5-(2-chloro-4-fluorophenyl)-2-phenylpyrrolidine-2,3,4-tricarboxylate" demonstrates the 1,3-dipolar cycloaddition reaction, highlighting a method to create complex molecules with potential pharmaceutical applications (Long He & Lian-Mei Chen, 2009). Another study on "Dibenzyl 5-(2-chloroethyl)-3,7-diethyl-2,8-dimethyldipyrromethane-1,9-dicarboxylate" details the hydrogen-bonded dimer formation, emphasizing the importance of molecular interactions in determining the properties of these compounds (M. Senge, 2005).

Chemical Properties and Applications

The application of fluorine-substituted pyrrole analogues in various fields, including their use as intermediates in the synthesis of complex organic molecules, is well documented. For instance, "H-19F NOE difference spectroscopy" was used for structural assignment of positional isomers in fluorine-substituted analogues, offering insights into the importance of fluorine in modifying chemical behavior and utility in structure elucidation (E. Huber, J. Kane, R. DaltonChristopher, 1997). Another research on "1,3-Dipolar Cycloaddition of Difluoro-Substituted Azomethine Ylides" showcases the synthesis of fluorinated pyrrole derivatives, indicating their potential in creating novel compounds with unique properties (M. Novikov et al., 2005).

Potential Applications in Material Science

Studies have also explored the incorporation of benzyl and fluorinated benzyl side chains into molecules for material science applications, such as in organic solar cells. The research on "Benzyl and fluorinated benzyl side chains for perylene diimide non-fullerene acceptors" demonstrates the influence of side-chain modification on the efficiency of organic solar cells, indicating a direct application of such compounds in renewable energy technologies (M. Nazari et al., 2018).

Enhanced Fluorescence and Sensing Capabilities

The enhancement of fluorescence through N-phenyl substitutions in related compounds, as discussed in the study on "Fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions," highlights the potential of these molecules in developing advanced fluorescent probes and sensors (Jye‐Shane Yang, Shih-Yi Chiou, Kang-ling Liau, 2002).

Wirkmechanismus

Target of action

The compound is a derivative of pyrrole, a heterocyclic aromatic organic compound. Pyrrole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Therefore, the targets of “dimethyl 1-[(4-fluorophenyl)methyl]-5-methylpyrrole-2,4-dicarboxylate” could potentially be related to these biological activities.

Mode of action

Pyrrole derivatives are known to bind with high affinity to multiple receptors , which could potentially influence their mode of action.

Biochemical pathways

Without specific information on “dimethyl 1-[(4-fluorophenyl)methyl]-5-methylpyrrole-2,4-dicarboxylate”, it’s difficult to determine the exact biochemical pathways it affects. Given the broad spectrum of biological activities associated with pyrrole derivatives , it’s likely that this compound could interact with multiple biochemical pathways.

Result of action

Given the diverse biological activities of pyrrole derivatives , this compound could potentially have a wide range of effects at the molecular and cellular levels.

Eigenschaften

IUPAC Name |

dimethyl 1-[(4-fluorophenyl)methyl]-5-methylpyrrole-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO4/c1-10-13(15(19)21-2)8-14(16(20)22-3)18(10)9-11-4-6-12(17)7-5-11/h4-8H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKOSMWDWCMNAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1CC2=CC=C(C=C2)F)C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701331320 | |

| Record name | dimethyl 1-[(4-fluorophenyl)methyl]-5-methylpyrrole-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701331320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818861 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

866142-66-7 | |

| Record name | dimethyl 1-[(4-fluorophenyl)methyl]-5-methylpyrrole-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701331320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Fluorobenzyl)sulfonyl]benzoic acid](/img/structure/B2694356.png)

![2-(3-(Benzylsulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2694359.png)

![5-chloro-2-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2694361.png)

![1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2694362.png)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]propanamide](/img/structure/B2694373.png)

![N-[(2R)-1-(2,3-Dihydro-1H-inden-5-yl)propan-2-yl]prop-2-enamide](/img/structure/B2694377.png)